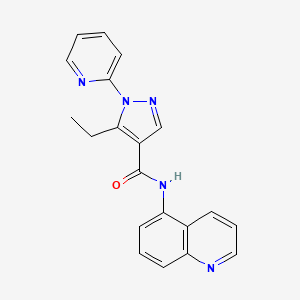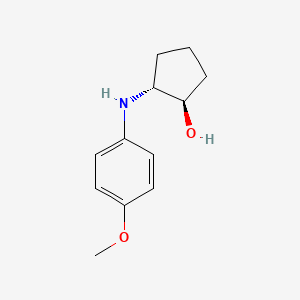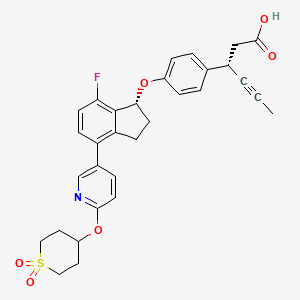
5-ethyl-1-(2-pyridinyl)-N-(5-quinolinyl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-1-(2-pyridinyl)-N-(5-quinolinyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-1-(2-pyridinyl)-N-(5-quinolinyl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Substitution Reactions:
Amidation: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridinyl and quinolinyl rings.
Reduction: Reduction reactions can occur at the pyrazole ring or the carboxamide group.
Substitution: Various substitution reactions can take place, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield amine derivatives.
科学的研究の応用
Chemistry
Catalysis: Pyrazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of novel materials with unique properties.
Biology
Enzyme Inhibition: Some pyrazole derivatives are known to inhibit specific enzymes, making them useful in biochemical research.
Antimicrobial Activity: These compounds have been studied for their potential antimicrobial properties.
Medicine
Drug Development: Pyrazole derivatives are investigated for their potential as therapeutic agents in treating various diseases, including cancer and inflammatory conditions.
Industry
Agriculture: These compounds can be used in the development of agrochemicals, such as pesticides and herbicides.
作用機序
The mechanism of action of 5-ethyl-1-(2-pyridinyl)-N-(5-quinolinyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.
類似化合物との比較
Similar Compounds
- 1-(2-pyridinyl)-3-(quinolinyl)-1H-pyrazole-4-carboxamide
- 5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide
Uniqueness
The unique combination of the ethyl, pyridinyl, and quinolinyl groups in 5-ethyl-1-(2-pyridinyl)-N-(5-quinolinyl)-1H-pyrazole-4-carboxamide may confer distinct biological activities and chemical properties compared to other similar compounds. This uniqueness can be attributed to the specific interactions of these substituents with molecular targets.
特性
分子式 |
C20H17N5O |
|---|---|
分子量 |
343.4 g/mol |
IUPAC名 |
5-ethyl-1-pyridin-2-yl-N-quinolin-5-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C20H17N5O/c1-2-18-15(13-23-25(18)19-10-3-4-11-22-19)20(26)24-17-9-5-8-16-14(17)7-6-12-21-16/h3-13H,2H2,1H3,(H,24,26) |
InChIキー |
JXAAPFZBQUWXMW-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC=CC4=C3C=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Methylsulfanyl)methyl]-6-(naphthalen-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366116.png)


![2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B13366132.png)


![3-(1H-pyrrol-1-yl)-N-[5-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B13366170.png)

![N-(2-furoyl)-N'-(5-{[(2-furoylamino)carbothioyl]amino}-1-naphthyl)thiourea](/img/structure/B13366173.png)


![2-Methyl-3-[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13366181.png)
![6-chloro-N-[2-(diisopropylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B13366187.png)
![(3AR,4R,5R,6aS)-4-((R)-3-((tert-butyldimethylsilyl)oxy)-5-phenylpentyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan-5-ol](/img/structure/B13366193.png)
